N-DBCO-N-bis(PEG2-acid)
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Overview
Description
N-DBCO-N-bis(PEG2-acid) is a branched click chemistry linker containing a dibenzocyclooctyne (DBCO) group and two polyethylene glycol (PEG2) acid chains attached to a central nitrogen group. The DBCO group participates in copper-free click chemistry reactions with azide, while the carboxylic acid groups allow for reactions with primary amine groups using activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DBCO-N-bis(PEG2-acid) typically involves the following steps:
Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of PEG2 Chains: Polyethylene glycol chains are attached to the DBCO group through esterification or amidation reactions.
Introduction of Carboxylic Acid Groups:
Industrial Production Methods
Industrial production of N-DBCO-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of DBCO: Large-scale synthesis of the dibenzocyclooctyne group.
Polyethylene Glycol Modification: Modification of polyethylene glycol chains to introduce functional groups.
Final Assembly: Combining the DBCO and PEG2 chains under controlled conditions to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
N-DBCO-N-bis(PEG2-acid) undergoes several types of chemical reactions:
Click Chemistry Reactions: The DBCO group reacts with azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole rings without the need for copper catalysts.
Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azides, primary amines, EDC, HATU.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperatures and neutral to slightly basic pH.
Major Products
Triazole Derivatives: Formed from SPAAC reactions.
Amide Derivatives: Formed from reactions with primary amines
Scientific Research Applications
N-DBCO-N-bis(PEG2-acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label and modify biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of N-DBCO-N-bis(PEG2-acid) involves:
Click Chemistry: The DBCO group reacts with azide groups to form stable triazole rings, facilitating the conjugation of various molecules.
Amide Bond Formation: The carboxylic acid groups form stable amide bonds with primary amines, enabling the attachment of functional groups or biomolecules
Comparison with Similar Compounds
Similar Compounds
N-DBCO-N-bis(PEG2-C2-acid): Similar structure but with different chain lengths and functional groups.
N-DBCO-N-bis(PEG3-acid): Contains longer polyethylene glycol chains.
N-DBCO-N-bis(PEG4-acid): Contains even longer polyethylene glycol chains
Uniqueness
N-DBCO-N-bis(PEG2-acid) is unique due to its balanced chain length and functional groups, making it highly versatile for various applications in click chemistry, bioconjugation, and drug delivery .
Properties
IUPAC Name |
3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-(2-carboxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O10/c36-30(11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35)34(15-19-44-23-21-42-17-13-32(38)39)16-20-45-24-22-43-18-14-33(40)41/h1-8H,11-25H2,(H,38,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXTKBMAFTQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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